Ethyl 3-(1,3,4-triazol-1-yl)benzoate
Description
Ethyl 3-(1,3,4-triazol-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a 1,3,4-triazole moiety. The triazole ring is a heterocyclic structure known for its diverse applications in medicinal chemistry, agrochemicals, and materials science due to its ability to engage in hydrogen bonding and π-π interactions . This compound’s molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol (calculated from structural analogs in ).
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 3-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-10(6-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |
InChI Key |
YNNRKHMNZLLPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Isomeric Differences
The following compounds are structurally related to Ethyl 3-(1,3,4-triazol-1-yl)benzoate but differ in substitution patterns, heterocycles, or functional groups:
Physicochemical Properties
- Lipophilicity : Ethyl esters generally increase logP values compared to methyl esters (e.g., Methyl 3-(1-methyl-1H-1,2,3-triazol-4-yl)benzoate vs. This compound), affecting bioavailability .
- Thermal Stability : Triazole-containing benzoates (e.g., Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate) exhibit stability up to 200°C, as inferred from Safety Data Sheets of analogs ().
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